3,3'-dimethyl-8,8'-bis{(E)-[(2-methylphenyl)imino]methyl}-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL is a complex organic compound with a molecular formula of C44H44N2O6 and a molecular weight of 696.85 g/mol . This compound features a binaphthalene core with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with 3,3’-dimethyl-8,8’-bis(formyl)-5,5’-bis(propan-2-yl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imine bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL
- **3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL
Uniqueness
The uniqueness of 3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL lies in its specific structural features, which confer distinct chemical and biological properties. Its binaphthalene core and multiple functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C44H44N2O6 |
---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
3-methyl-8-[(2-methylphenyl)iminomethyl]-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-[(2-methylphenyl)iminomethyl]-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H44N2O6/c1-21(2)33-27-17-25(7)35(41(49)37(27)29(39(47)43(33)51)19-45-31-15-11-9-13-23(31)5)36-26(8)18-28-34(22(3)4)44(52)40(48)30(38(28)42(36)50)20-46-32-16-12-10-14-24(32)6/h9-22,47-52H,1-8H3 |
InChI Key |
UASURUMFLMLGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C(=C(C3=C2C(=C(C(=C3)C)C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=CC=C6C)O)O)C(C)C)O)O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.